![molecular formula C10H11Cl2N3 B1419337 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1177349-55-1](/img/structure/B1419337.png)
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antimicrobial and Anticancer Potential
A study synthesized novel pyrazole derivatives, including 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone, and evaluated their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Protective Group Applications
Another study discussed the use of tert-butyl as a protective group in the synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine, demonstrating the compound's significance in organic synthesis and chemical reactions (Pollock & Cole, 2014).
Facilitating Synthesis of Isoquinolines
Research involving the microwave-accelerated reaction of 1-chloroisoquinolines with various heterocyclic amines, catalyzed by palladium, led to the synthesis of pyrazolylisoquinolines. This study highlights the compound's role in facilitating novel synthetic pathways (Prabakaran, Manivel, & Khan, 2010).
Crystal and Molecular Structure Studies
Several studies have focused on the crystal and molecular structure of pyrazole derivatives. For instance, one research synthesized and characterized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing insights into its molecular interactions and antimicrobial activities (Achutha et al., 2017).
Antitumor Agents
Another study synthesized novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles linked to biologically-active nitrogenous heterocycles. These compounds displayed significant antitumor potential against various tumor cell lines (Rostom, 2010).
Chemosensor Applications
A novel diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine was synthesized, showcasing its application as a multi-responsive fluorescent chemosensor for Al3+ and Zn2+, indicating its potential in environmental monitoring and analytical chemistry (Gao et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methylpyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHKLSIPZHHLBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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